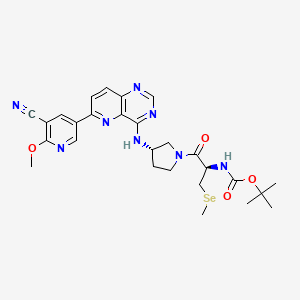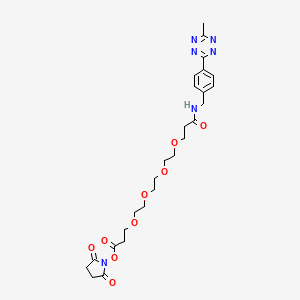
SCO-PEG7-Maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SCO-PEG7-Maleimide is a cleavable antibody-drug conjugate linker containing three polyethylene glycol units. This compound is used as a copper-free click chemical reagent for catalyst-free click reactions. The maleimide group in this compound degrades in aqueous media and has been utilized in drug delivery studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SCO-PEG7-Maleimide involves the conjugation of a maleimide group to a polyethylene glycol chain. The maleimide group is known for its reactivity with thiol groups, forming stable thioether bonds. The reaction typically occurs under mild conditions, often in aqueous media, to ensure the stability of the maleimide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maintain the integrity of the maleimide group and the polyethylene glycol chain. The product is then purified and characterized to ensure its suitability for use in scientific research and drug delivery applications .
Análisis De Reacciones Químicas
Types of Reactions
SCO-PEG7-Maleimide primarily undergoes substitution reactions, particularly with thiol groups. The maleimide group reacts with sulfhydryl groups to form stable thioether linkages. This reaction is highly specific and occurs under mild conditions, typically at a pH between 6.5 and 7.5 .
Common Reagents and Conditions
The common reagents used in reactions with this compound include thiol-containing compounds such as cysteine or glutathione. The reaction conditions are generally mild, with the reaction mixture maintained at a neutral pH to ensure the stability of the maleimide group .
Major Products
The major products formed from reactions involving this compound are thioether-linked conjugates. These products are stable and can be used in various applications, including drug delivery and bioconjugation .
Aplicaciones Científicas De Investigación
SCO-PEG7-Maleimide has a wide range of scientific research applications:
Chemistry: Used as a reagent in copper-free click chemistry for catalyst-free click reactions
Biology: Utilized in bioconjugation techniques to link proteins or other biomolecules through thiol groups
Medicine: Employed in drug delivery studies, particularly in the development of antibody-drug conjugates
Industry: Applied in the production of stable bioconjugates for various industrial applications
Mecanismo De Acción
The mechanism of action of SCO-PEG7-Maleimide involves the formation of stable thioether bonds with thiol groups. The maleimide group reacts specifically with sulfhydryl groups, resulting in the formation of a stable thioether linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications, including drug delivery and bioconjugation .
Comparación Con Compuestos Similares
Similar Compounds
SCO-PEG2-Maleimide: Contains two polyethylene glycol units and is used for similar applications in bioconjugation and drug delivery.
Sulfo-SMCC: A heterobifunctional crosslinker that reacts with both amine and thiol groups, used in protein conjugation.
Uniqueness
SCO-PEG7-Maleimide is unique due to its three polyethylene glycol units, which provide increased solubility and flexibility compared to compounds with fewer polyethylene glycol units. This makes it particularly suitable for applications requiring high solubility and stability in aqueous media .
Propiedades
Fórmula molecular |
C32H51N3O12 |
|---|---|
Peso molecular |
669.8 g/mol |
Nombre IUPAC |
cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C32H51N3O12/c36-29(10-13-35-30(37)8-9-31(35)38)33-11-14-40-16-18-42-20-22-44-24-26-46-27-25-45-23-21-43-19-17-41-15-12-34-32(39)47-28-6-4-2-1-3-5-7-28/h8-9,28H,1-4,6,10-27H2,(H,33,36)(H,34,39) |
Clave InChI |
MIDSHULJTGTIFC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)





